5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole

Vue d'ensemble

Description

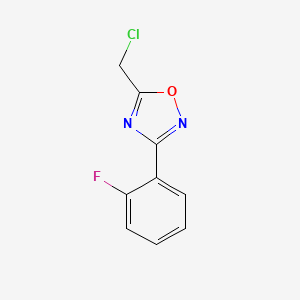

5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a chloromethyl group and a fluorophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzonitrile with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the intermediate 2-fluorobenzoyl chloride. This intermediate then reacts with hydrazine hydrate to form the corresponding hydrazide, which undergoes cyclization with chloroacetyl chloride to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution due to the electron-withdrawing effect of the oxadiazole ring, which polarizes the C–Cl bond. Common nucleophiles include cyanides, amines, and phenols, yielding functionalized derivatives.

Key Examples:

Mechanism : The reaction proceeds via an SN2 pathway , where the nucleophile attacks the electrophilic chloromethyl carbon, displacing chloride. Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states .

Oxidation Reactions

The oxadiazole ring can be oxidized to form N-oxide derivatives, altering electronic properties and biological activity.

Experimental Conditions:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| H₂O₂ | Acidic or basic aqueous medium | 3-(2-Fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole N-oxide |

| KMnO₄ | Aqueous H₂SO₄, 0–5°C | Oxadiazole ring-opened products |

Oxidation with H₂O₂ selectively targets the oxadiazole ring’s nitrogen atoms, forming stable N-oxides. Stronger oxidants like KMnO₄ may cleave the ring, producing carboxylic acid derivatives.

Reduction Reactions

Reduction of the oxadiazole ring or chloromethyl group generates amines or thioethers, expanding utility in drug design.

Examples:

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux | 3-(2-Fluorophenyl)-5-(aminomethyl)-1,2,4-oxadiazole |

| NaBH₄/CS₂ | Methanol, 50°C | 3-(2-Fluorophenyl)-5-(methylthio)-1,2,4-oxadiazole |

LiAlH₄ reduces the oxadiazole ring to form a diamine, while NaBH₄ with CS₂ converts the chloromethyl group to a thioether.

Cross-Coupling Reactions

The chloromethyl group participates in palladium-catalyzed cross-coupling to form carbon–carbon bonds.

Suzuki–Miyaura Coupling:

| Reagents | Conditions | Product |

|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 80°C | 3-(2-Fluorophenyl)-5-(aryl/alkyl-methyl)-1,2,4-oxadiazole |

This method enables the introduction of aryl or alkyl groups, enhancing structural diversity for pharmaceutical screening.

Comparative Reaction Analysis

| Reaction Type | Rate (Relative) | Primary Factors Influencing Reactivity |

|---|---|---|

| Nucleophilic Substitution | High | Solvent polarity, nucleophile strength |

| Oxidation | Moderate | Oxidizing agent strength, pH |

| Reduction | Low to moderate | Reducing agent selectivity, temperature |

Applications De Recherche Scientifique

Pharmacological Applications

-

Metabotropic Glutamate Receptor Modulation

- Recent studies have explored the potential of 1,2,4-oxadiazole derivatives, including 5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole, as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). These compounds demonstrated significant anxiolytic and antipsychotic-like properties in animal models. For instance, specific derivatives exhibited EC50 values ranging from 282 to 656 nM for mGlu4 receptor modulation .

Compound ID Activity Type EC50 (nM) 62 mGlu4 PAM 282 60 mGlu4 PAM 656 - Antibacterial Activity

- Farnesoid X Receptor Antagonism

Case Studies

-

Study on mGlu4 Receptor Modulators

- A comprehensive evaluation of oxadiazole derivatives revealed that certain compounds not only acted as positive allosteric modulators but also possessed favorable pharmacokinetic profiles. The study highlighted compound 62's comparable effects to clozapine in reducing head twitch responses in animal models .

-

Antibacterial Screening

- In a systematic investigation of various oxadiazole derivatives for antibacterial activity, researchers synthesized several compounds and tested their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited potent antibacterial effects, suggesting their potential use in developing new antibiotics .

Mécanisme D'action

The mechanism of action of 5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole

- 5-(Chloromethyl)-3-(2-bromophenyl)-1,2,4-oxadiazole

- 5-(Chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole

Uniqueness

5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic properties and influences its reactivity and interactions with biological targets. This fluorine substitution can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable candidate for various applications.

Activité Biologique

5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClFNO

- Molecular Weight : 212.61 g/mol

- CAS Number : 110704-45-5

- Purity : Typically >98% .

Synthesis of this compound

The synthesis of this oxadiazole derivative generally involves the reaction of appropriate precursors under controlled conditions to yield the desired compound. The presence of halogen substituents such as chlorine and fluorine enhances its reactivity and biological activity.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit promising anticancer properties. For instance:

- Cytotoxicity Studies : In vitro assays have shown that compounds with similar structures to this compound exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC values for these compounds often fall within the micromolar range, indicating potent activity .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 | 0.65 |

| Similar oxadiazole derivative | HeLa | 2.41 |

The mechanism by which this compound exerts its biological effects may involve:

- Induction of Apoptosis : Flow cytometry assays indicate that these compounds can induce apoptosis in cancer cells in a dose-dependent manner.

- Topoisomerase Inhibition : Some studies suggest that oxadiazole derivatives may inhibit topoisomerase I activity, a crucial enzyme involved in DNA replication and repair .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Preliminary evaluations indicate that oxadiazole derivatives can exhibit antibacterial and antifungal properties:

- Antibacterial Studies : Compounds similar to this compound have shown effectiveness against various bacterial strains. The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or function .

Study on Anticancer Activity

In a recent study focused on a library of oxadiazole derivatives:

- Researchers synthesized several new compounds and tested their antiproliferative activity against human tumor cell lines.

- The findings indicated that certain derivatives exhibited superior cytotoxicity compared to established chemotherapeutic agents like doxorubicin .

Study on Antimicrobial Effects

Another study evaluated the antimicrobial efficacy of oxadiazole derivatives:

Propriétés

IUPAC Name |

5-(chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2O/c10-5-8-12-9(13-14-8)6-3-1-2-4-7(6)11/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTFQFIWFLMIOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)CCl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110704-45-5 | |

| Record name | 5-(chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.